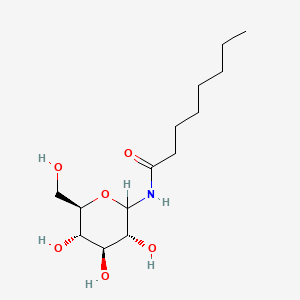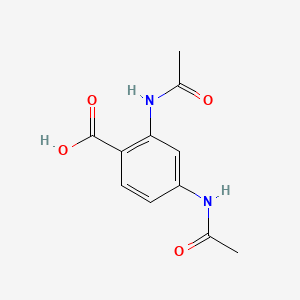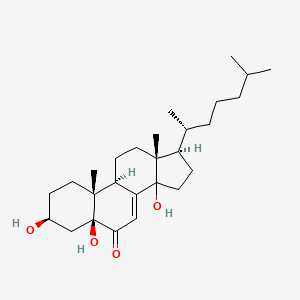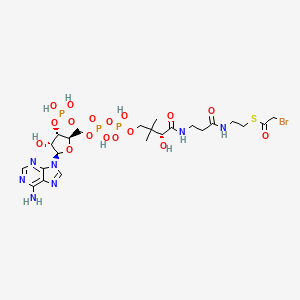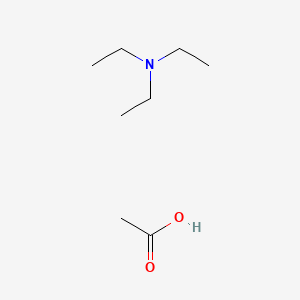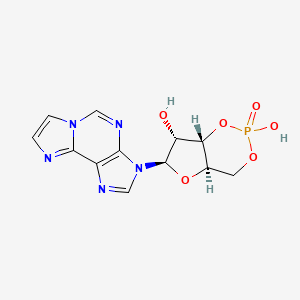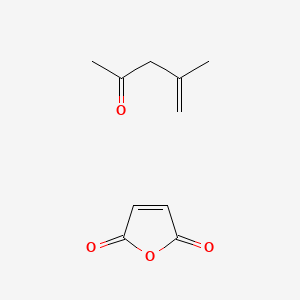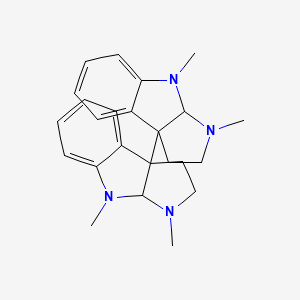
Folicanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Folicanthine belongs to the class of organic compounds known as pyrroloindoles. Pyrroloindoles are compounds containing a pyrroloindole moiety, which is a tricyclic heterocycle which consists of a pyrrole ring fused to an indole. Pyrrole is 5-membered ring consisting of four carbon atoms and one nitrogen atom. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring (-)-Folicanthine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (-)-folicanthine is primarily located in the membrane (predicted from logP) (-)-Folicanthine can be biosynthesized from chimonanthine. Outside of the human body, (-)-folicanthine can be found in herbs and spices. This makes (-)-folicanthine a potential biomarker for the consumption of this food product.
Folicanthine is a calycanthaceous alkaloid, an aminal and an organonitrogen heterocyclic compound. It derives from a chimonanthine.
Scientific Research Applications
DNA Metabolism and Tumorigenic Cell Transformation
Folicanthine, through its influence on folate metabolism, is linked to DNA metabolism and tumorigenic cell transformation. Research indicates that folate deficiency or repletion can lead to significant alterations in DNA metabolism, including the misincorporation of uracil into DNA. These alterations are accompanied by DNA strand breaks, abasic sites, and phenotypic abnormalities. Chronic folate deficiency can result in an increased potential for gene amplification, anchorage-independent growth, and neoplastic cell transformation, as evidenced in studies with Chinese hamster ovary cells (Melnyk et al., 1999).
Relationship to Enzyme Activity
Folicanthine's influence extends to various enzyme systems. Studies dating back to the 1940s and 1950s have shown that dietary folate affects enzyme activities such as xanthine oxidase and amino acid oxidase in various organisms. For example, the activity of xanthine oxidase in chick liver was found to be depressed with an increase in dietary folate (Williams, Nichol, & Elvehjem, 1949).
Inhibition of Xanthine Oxidase
Folic acid, a derivative of folicanthine, has been studied for its inhibitory effects on xanthine oxidase, an enzyme involved in the metabolic pathway of purines. This inhibition is relevant for conditions related to purine metabolism, such as hyperuricemia. The findings suggest that folic acid and its derivatives can competitively inhibit xanthine oxidase, offering potential applications in managing diseases related to purine metabolism (Kaplan, 1980).
Folic Acid in Reproductive Health
The role of folic acid in reproductive health has been a subject of extensive research. It's recognized as essential for reproductive health, affecting various outcomes of human reproduction, including pregnancy, lactation, and male reproduction. This includes the prevention of pregnancy-induced megaloblastic anemia and neural tube defects (Tamura & Picciano, 2006).
Cardiovascular Health and Folic Acid Supplementation
The role of folic acid supplementation in cardiovascular health has been explored, with studies indicating no significant effect of folic acid supplementation on major cardiovascular events, stroke, myocardial infarction, or all-cause mortality. This highlights the complexity of folicanthine's impact on health and the need for specific applications (Zhou et al., 2011).
properties
Product Name |
Folicanthine |
|---|---|
Molecular Formula |
C24H30N4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
8b-(3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-8b-yl)-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole |
InChI |
InChI=1S/C24H30N4/c1-25-15-13-23(17-9-5-7-11-19(17)27(3)21(23)25)24-14-16-26(2)22(24)28(4)20-12-8-6-10-18(20)24/h5-12,21-22H,13-16H2,1-4H3 |
InChI Key |
UEOHDZULNTUKEK-UHFFFAOYSA-N |
SMILES |
CN1CCC2(C1N(C3=CC=CC=C32)C)C45CCN(C4N(C6=CC=CC=C56)C)C |
Canonical SMILES |
CN1CCC2(C1N(C3=CC=CC=C32)C)C45CCN(C4N(C6=CC=CC=C56)C)C |
melting_point |
118-119°C |
physical_description |
Solid |
synonyms |
folicanthine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



